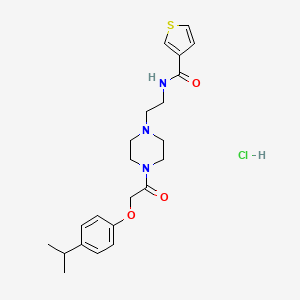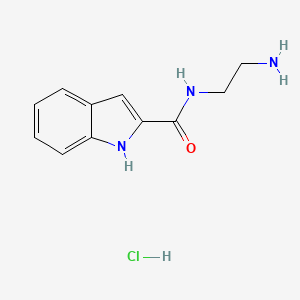
N-(2-氨基乙基)-1H-吲哚-2-甲酰胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring, and an aminoethyl group attached to the second carbon of the indole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
科学研究应用
N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study the binding interactions of indole derivatives with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
N-(2-Aminoethyl)-1H-indole-2-carboxamide hydrochloride, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-(2-Aminoethyl)-1H-indole-2-carboxamide hydrochloride’s action would depend on its specific targets and the pathways it affects. Given its broad range of biological activities, the compound could potentially influence a variety of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole-2-carboxylic acid and 2-aminoethylamine.
Amidation Reaction: The carboxylic acid group of indole-2-carboxylic acid is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an active ester intermediate. This intermediate then reacts with 2-aminoethylamine to form the desired amide bond.
Hydrochloride Formation: The resulting N-(2-aminoethyl)-1H-indole-2-carboxamide is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced indole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives with various functional groups
相似化合物的比较
Similar Compounds
Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and precursor to serotonin.
Serotonin: A well-known neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Melatonin: Another indole derivative, derived from serotonin, that regulates sleep-wake cycles.
Uniqueness
N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, this compound has an additional carboxamide group, which can enhance its binding interactions with target proteins and receptors. This unique structure makes it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(2-aminoethyl)-1H-indole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10;/h1-4,7,14H,5-6,12H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRXJXJCNRARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

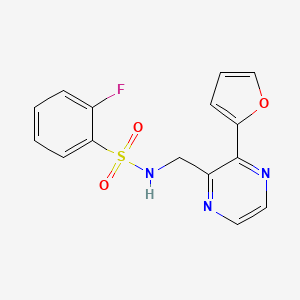
![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)
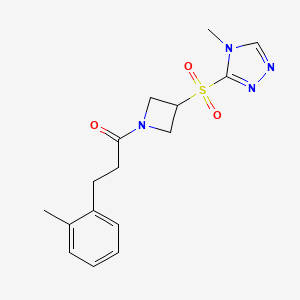
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2514507.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

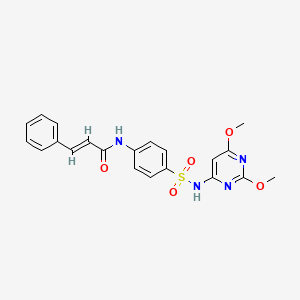
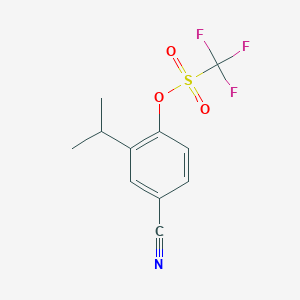
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2514516.png)
